4'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine
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Overview
Description
4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C12H9ClFN. It is a biphenyl derivative characterized by the presence of chloro and fluoro substituents on the aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine typically involves the following steps:
Nitration: The initial step involves the nitration of biphenyl to introduce nitro groups.
Halogenation: Subsequent halogenation introduces chloro and fluoro substituents at specific positions on the biphenyl ring.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and halogenation processes, followed by catalytic reduction. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the chloro and fluoro groups can be replaced by other substituents.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like AlCl3 are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with Pd/C catalyst are used.
Major Products:
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Products include nitroso and nitro derivatives.
Scientific Research Applications
4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The amine group plays a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
- 4’-Chloro-[1,1’-biphenyl]-3-amine
- 5-Fluoro-[1,1’-biphenyl]-3-amine
- 4’-Bromo-5-fluoro-[1,1’-biphenyl]-3-amine
Comparison: 4’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine is unique due to the presence of both chloro and fluoro substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and binding affinity compared to similar compounds with only one halogen substituent .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRERXFDZZOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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